molecular formula C14H18N2O3 B2362510 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 2137037-43-3

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Cat. No.: B2362510
CAS No.: 2137037-43-3
M. Wt: 262.309
InChI Key: NFBGVSZLXMXIBS-HAQNSBGRSA-N
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Description

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid (CAS 1183884-90-3) is a synthetic organic compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol . This compound features a cyclohexanecarboxylic acid scaffold linked via an amide bond to a 2-(pyridin-4-yl)acetamide group . The (1r,4r)-rel-stereoisomer of this compound is also available (CAS 2137037-43-3) . Compounds based on the cyclohexanecarboxylic acid structure are of significant interest in medicinal chemistry. Research into similar structures has shown potential for enzyme inhibition. For instance, analogs containing the cyclohexane carboxylic acid head group have been investigated as potent inhibitors of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme considered a potential target for treating conditions like obesity . Furthermore, the pyridine moiety is a privileged structure in drug discovery, known for its ability to facilitate hydrogen bonding and pi-stacking interactions with biological targets . The integration of these two pharmacophores into a single molecule makes this compound a valuable scaffold for pharmaceutical research and development, particularly in the synthesis of novel enzyme inhibitors and for probing metabolic pathways. This product is supplied with a purity of 95% and is presented as a powder. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBGVSZLXMXIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

InCl₃-Catalyzed Four-Component Assembly

A landmark approach involves the one-pot reaction of ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile catalyzed by indium(III) chloride (InCl₃) in 50% ethanol under ultrasound irradiation. While this method originally targeted pyrano[2,3-c]pyrazole derivatives, its modular framework has been adapted for synthesizing pyridin-4-yl acetamides.

Mechanistic Insights :

  • Knoevenagel Condensation : Malononitrile reacts with methyl phenylglyoxylate to form an α,β-unsaturated nitrile intermediate.
  • Hydrazine Cyclization : Ethyl acetoacetate and hydrazine yield a pyrazolone intermediate, which undergoes nucleophilic attack on the nitrile.
  • Tautomerization and Rearrangement : The resulting adduct rearranges to install the pyridine ring, followed by acetamide coupling to the cyclohexane carboxylic acid.

Optimization Data :

Parameter Optimal Condition Yield (%)
Catalyst (InCl₃) 20 mol% 95
Solvent 50% EtOH 95
Temperature 40°C 95
Reaction Time 20 min 95

Ultrasound irradiation reduces reaction times from hours to minutes by enhancing mass transfer and catalyst activation.

Cycloaddition and Thermal Rearrangement Pathways

[3+2] Cycloaddition of Azides and Enamines

Thesis work by Fusco et al. describes the synthesis of 4,5-dihydro-v-triazoles via azide-enamine cycloaddition, which thermally rearrange to amidines and pyridine derivatives. Applied to 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid, this method proceeds as follows:

Synthetic Sequence :

  • Cycloaddition : Benzene-mediated reaction of an azido precursor with a morpholine-derived enamine forms a dihydrotriazole intermediate.
  • Thermal Cleavage : Heating in n-propanol cleaves the N(1)-N(2) bond, yielding an amidine.
  • Pyridine Formation : Prolonged reflux induces cyclodehydration, aromatizing the amidine to the pyridine core.

Critical Observations :

  • Electron-withdrawing groups on the enamine accelerate triazole cleavage.
  • Piperidine solvents favor pyridine over byproduct formation (e.g., 4,6-dimethylpyridine).

Solvent and Catalyst Screening for Amide Coupling

Carbodiimide-Mediated Coupling

The final step often involves coupling 2-(pyridin-4-yl)acetic acid to 4-aminocyclohexane-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A patent-derived protocol optimized this step across solvents:

Solvent Comparison :

Solvent Yield (%) Purity (%)
DMF 82 98
THF 75 95
CH₂Cl₂ 68 92
EtOAc 60 88

DMF maximizes yield due to its high polarity, stabilizing the oxazolium intermediate.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Recent efforts replace organic solvents with water or ethanol-water mixtures to reduce environmental impact. InCl₃ in 50% EtOH achieves 95% yield, rivaling traditional solvents. Ultrasound irradiation further enhances energy efficiency, lowering the E-factor (kg waste/kg product) from 12.5 to 3.8.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, modulating their activity. Notably, it has shown potential as an antimicrobial agent against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) lower than 20 µM .

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of similar structures have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results. The mechanisms often involve the inhibition of specific enzymes critical for cancer cell proliferation .

Organic Synthesis

In organic chemistry, 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in synthetic pathways.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The research involved high-throughput screening of various compounds where this specific compound displayed significant inhibitory activity at low concentrations .

Anticancer Potential

In another study focusing on anticancer agents derived from similar structures, several derivatives were synthesized and tested against various cancer cell lines. Compounds exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in substituents, heterocycles, and functional groups, leading to distinct properties. Key comparisons include:

Pyridine-Substituted Analogs
  • 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic Acid (): Structure: Contains a pyridin-3-ylmethylidene imine group instead of the pyridin-4-yl acetamido moiety. Crystal Packing: Forms O–H···N hydrogen bonds and π-π interactions (3.6925 Å) between pyridine rings, creating a C(13) chain and R₂²(26) ring motifs .
Acyl Thiourea Derivatives
  • 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic Acid (BTCC) (): Structure: Replaces the acetamido group with a benzoylthioureido moiety.
Complex Heterocyclic Derivatives
  • Quinoxaline-Triazole Hybrid (): Structure: Incorporates a quinoxaline-triazole substituent, significantly increasing molecular weight (605.68 g/mol vs. 261.30 g/mol for the target compound). Implications: The bulky substituents may hinder bioavailability but enhance target specificity in enzyme inhibition .
Enzyme-Targeting Analog
  • ERAP1-Inhibiting Compound ():
    • Structure : Features a chlorinated benzothiazine group linked via acetamido to cyclohexane-1-carboxylic acid.
    • Activity : Demonstrates enzyme inhibition via ERAP1 binding, suggesting the target compound’s pyridin-4-yl group could be modified for similar applications .

Biological Activity

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a compound with notable potential in biological applications, particularly in medicinal chemistry. Its unique structure, characterized by a pyridine ring and a cyclohexane moiety, allows it to interact with various biological targets, making it a subject of interest for research into its pharmacological properties.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 2137037-43-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The interaction leads to modulation of their activity, which can result in various therapeutic effects. For instance, it may inhibit enzymes involved in disease processes or alter receptor signaling pathways, contributing to its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening of approximately 100,000 compounds against Mycobacterium tuberculosis, several derivatives of the compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) for some derivatives was found to be below 20 µM, indicating potent activity against this pathogen .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit fatty acid-binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation. In one study, derivatives exhibited IC50 values lower than that of the established ligand arachidonic acid, suggesting strong inhibitory potential .

Case Studies

  • Tuberculosis Inhibition : A study explored the efficacy of various chemical entities against M. tuberculosis, confirming that certain analogs of this compound had MIC values as low as 6.3 µM, indicating strong potential for further development as anti-tuberculosis agents .
  • FABP4 Inhibition : Another research effort focused on the inhibition of FABP4, where the compound's analogs showed promising results with IC50 values around 2.97 µM, demonstrating effective modulation of lipid metabolism pathways .

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureBiological Activity
4-[2-(Pyridin-3-yl)acetamido]cyclohexane-1-carboxylic acidStructureModerate antimicrobial activity
4-[2-(Pyridin-2-yl)acetamido]cyclohexane-1-carboxylic acidStructureLow enzyme inhibition
This compound derivativesStructureHigh potency against M. tuberculosis

Safety and Toxicology

While specific acute toxicity data for this compound is limited, general safety assessments indicate that skin contact may cause inflammation and irritation. It is classified as not being carcinogenic according to available data . Further toxicological studies are warranted to ensure safety profiles for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic protocols for preparing 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid?

The synthesis typically involves coupling a pyridinyl acetamide derivative with a cyclohexane-carboxylic acid scaffold. Key steps include:

  • Amide bond formation : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid group .
  • Cyclohexane ring functionalization : Substituents are introduced via nucleophilic substitution or cycloaddition reactions. For regioselective acetamido attachment, orthogonal protecting groups may be required .
  • Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures is recommended for isolating high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography : Resolves absolute stereochemistry and confirms the spatial arrangement of the pyridinyl and acetamido groups on the cyclohexane ring .
  • Spectroscopic methods :
    • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, cyclohexane protons as multiplet signals) and carbon types (carboxylic acid carbon at ~170 ppm) .
    • IR spectroscopy : Confirms the presence of amide (C=O stretch at ~1650 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500–3000 cm1^{-1}) functionalities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ for C14_{14}H17_{17}N2_2O3_3: 261.1234) .

Advanced Research Questions

Q. How do structural modifications of the pyridinyl or cyclohexane moieties affect biological activity?

  • Pyridinyl substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the pyridinyl 3-position enhances binding to metalloenzymes (e.g., matrix metalloproteinases) by increasing electrophilicity .
  • Cyclohexane conformation : The chair conformation of the cyclohexane ring minimizes steric hindrance, while axial vs. equatorial positioning of the acetamido group alters solubility and membrane permeability .
  • Carboxylic acid bioisosteres : Replacing the -COOH group with tetrazoles or sulfonamides improves metabolic stability in pharmacokinetic studies .

Q. What strategies resolve contradictions in reported spectroscopic data or synthetic yields?

  • Reproducibility challenges : Discrepancies in 1H^1H-NMR shifts may arise from solvent polarity or pH. Standardize conditions (e.g., DMSO-d6_6 at 25°C) and use internal references (e.g., TMS) .
  • Low synthetic yields : Optimize stoichiometry (e.g., 1.2 equivalents of HATU for amide coupling) and monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane, 1:1) .
  • Crystallization variability : Screen polymorphs using solvent/antisolvent systems (e.g., acetone/water) to isolate the thermodynamically stable form .

Q. What are the compound’s potential pharmacological targets, and how are they validated?

  • Metalloenzyme inhibition : The pyridinyl-acetamido motif chelates Zn2+^{2+} in enzymes like angiotensin-converting enzyme (ACE). Validate via enzymatic assays (IC50_{50} determination) and molecular docking .
  • GPCR modulation : The cyclohexane-carboxylic acid scaffold mimics endogenous ligands (e.g., prostaglandins). Use radioligand binding assays (e.g., 3H^3H-labeled compound) to assess affinity for receptors like EP3 .
  • In vivo models : Evaluate bioavailability in rodent pharmacokinetic studies (oral vs. intravenous administration) and efficacy in disease models (e.g., hypertension for ACE inhibition) .

Q. How can solubility and stability be optimized for in vitro and in vivo studies?

  • Salt formation : Convert the carboxylic acid to a sodium or hydrochloride salt (e.g., methyl ester hydrolysis followed by neutralization) to enhance aqueous solubility .
  • Prodrug strategies : Esterify the -COOH group (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Storage conditions : Store as a lyophilized powder at -20°C under inert atmosphere (N2_2) to prevent hydrolysis of the acetamido bond .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity or binding modes?

  • DFT calculations : Gaussian or ORCA software models charge distribution (e.g., Mulliken charges on pyridinyl N) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : GROMACS or AMBER simulates ligand-receptor interactions (e.g., binding free energy calculations for ACE) over 100-ns trajectories .
  • QSAR models : Train algorithms (e.g., Random Forest) using datasets of cyclohexane derivatives to correlate substituents with IC50_{50} values .

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